molecular formula C21H20N4O B242343 4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one

4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B242343
M. Wt: 344.4 g/mol
InChI Key: STQLGHFUBDLIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it is believed that the compound can react with ROS to form a fluorescent product. The compound can also absorb light and transfer energy to oxygen to form singlet oxygen, which can then react with cellular components to cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can selectively detect ROS in living cells and can induce cell death in cancer cells when used in combination with light. In vivo studies have shown that the compound can accumulate in tumor tissue and can be used for imaging and PDT of cancer.

Advantages and Limitations for Lab Experiments

4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. The compound is easy to synthesize and can be produced in high yields. The compound is also stable and can be stored for long periods of time. The compound has potential applications in scientific research, including the detection of ROS in living cells and PDT of cancer. However, there are also limitations to using this compound in lab experiments. The compound is not water-soluble, which can limit its use in biological systems. The compound is also highly fluorescent, which can interfere with other fluorescent probes.

Future Directions

There are several future directions for the study of 4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop water-soluble derivatives of the compound for use in biological systems. The compound can also be modified to improve its selectivity for ROS or to increase its absorption of light for PDT. The compound can also be used in combination with other compounds or therapies for improved efficacy. Finally, the compound can be used for imaging of other biological processes or for the detection of other reactive species in living cells.

Synthesis Methods

The synthesis of 4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one has been reported in the literature. One method involves the reaction of 2-ethyl-6-methylaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the corresponding imine. The imine is then reacted with cyclohexane-1,3-dione to form the desired compound. This synthesis method has been optimized and can be used to produce the compound in high yields.

Scientific Research Applications

4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one has potential applications in scientific research. This compound has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are involved in many physiological and pathological processes, and the ability to detect them in living cells is important for understanding their role in these processes. This compound has also been studied for its potential as a photosensitizer for photodynamic therapy (PDT) of cancer. PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C21H20N4O/c1-3-15-6-4-5-14(2)19(15)24-21-20(16-7-9-17(26)10-8-16)23-18-13-22-11-12-25(18)21/h4-13,22-23H,3H2,1-2H3

InChI Key

STQLGHFUBDLIJZ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=CC(=C1N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42)C

SMILES

CCC1=CC=CC(=C1N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42)C

Canonical SMILES

CCC1=CC=CC(=C1N=C2C(=C3C=CC(=O)C=C3)NC4=CNC=CN42)C

Origin of Product

United States

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